3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.09186920 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors ofPhosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
This can lead to a decrease in cell proliferation and survival, making these inhibitors potentially useful in the treatment of cancer .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway plays a key role in cell cycle progression, survival, and growth. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to reduced tumor growth .
Pharmacokinetics
It’s known that the stability of similar compounds, such as 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, can be influenced by the presence of acids and bases, leading to rearrangement into different compounds . This could potentially impact the bioavailability of the compound .
Result of Action
Given its potential role as a pi3k inhibitor, it could potentially lead to decreased cell proliferation and survival, particularly in the context of cancer cells .
Action Environment
Environmental factors such as the presence of acids and bases can influence the stability of similar compounds . For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are generally unstable in the presence of acids and bases and are rearranged into different compounds . This could potentially influence the efficacy of the compound .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-17-16-14(12-15(25-16)13-4-2-1-3-5-13)19-18(24)21(17)7-6-20-8-10-23-11-9-20/h1-5,12H,6-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOTTGBHAYTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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